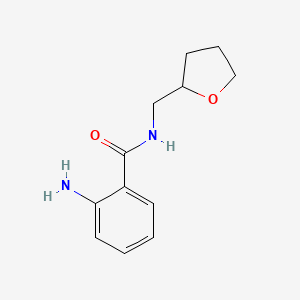

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

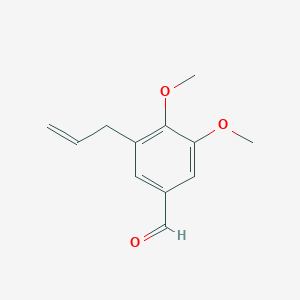

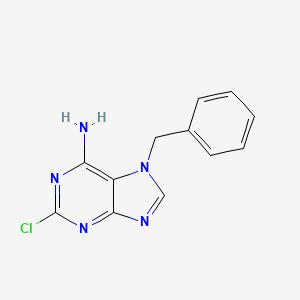

The compound 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure for various biologically active compounds. The presence of the isopropoxy substituent on the phenyl ring and the 5-oxo group on the pyrrolidine ring suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported in the literature. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . Similarly, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of various substituents such as chloro, hydroxyl, isopropyl, and others onto the benzene ring . These methods could potentially be adapted for the synthesis of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex, and X-ray diffraction analysis is often used to unambiguously assign the structure of synthesized compounds . The presence of substituents on the phenyl ring and modifications on the pyrrolidine ring can significantly influence the molecular conformation and, consequently, the chemical and biological properties of the compound.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite can afford a nitroso group-containing compound, and its interaction with phenyldiazonium chlorides can yield azo dyes . These reactions indicate that the 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid could also participate in similar reactions, potentially leading to a wide range of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. For instance, the antioxidant activity of certain pyrrolidine derivatives has been screened, and some compounds have shown higher antioxidant activity than ascorbic acid . Additionally, the antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives has been evaluated, revealing that specific substitutions can lead to compounds with significant antibacterial properties . These findings suggest that the physical and chemical properties of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid would be worth investigating to determine its potential as a biologically active molecule.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Properties and Quantum Mechanical Study

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid and its derivatives have been studied for their spectroscopic properties using techniques like FT-IR, NMR, and UV. Quantum chemical methods have been employed to analyze properties such as Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. This research enhances understanding of the molecular structure and interactions of this compound (Devi, Bishnoi, & Fatma, 2020).

Potential Antibacterial Applications

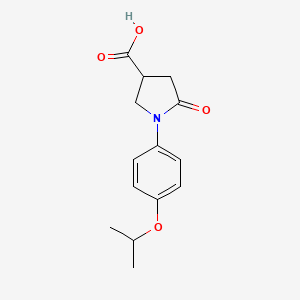

Derivatives of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid have been synthesized as potential antibacterial drugs. These compounds, especially when bearing pyrrolidine ring and methylamino residues, have shown moderate to good activity against microbes like Staphylococcus aureus and Pseudomonas aeruginosa (Devi et al., 2018).

Role in Synthesis of Anticoagulant Apixaban

This compound serves as an important intermediate in the synthesis of apixaban, an anticoagulant. X-ray powder diffraction data for a related compound have been reported, highlighting its significance in pharmaceutical synthesis (Wang et al., 2017).

Synthesis of Antiallergic Agents

Studies on the synthesis of antiallergic agents have involved derivatives of 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. These derivatives exhibited significant antiallergic activity, particularly those with an isopropyl group at certain positions (Nohara et al., 1985).

Antioxidant Activity

Novel derivatives containing substituents like chloro, hydroxyl, and isopropyl have been synthesized and identified as potent antioxidants. Some compounds showed higher antioxidant activity than ascorbic acid, suggesting potential in oxidative stress management (Tumosienė et al., 2019).

Structural Characterization in Medicinal Chemistry

Structural characterization of compounds related to 1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid has been crucial in medicinal chemistry, particularly in understanding the formation of spiro compounds and their applications in drug synthesis (Laihia et al., 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9(2)19-12-5-3-11(4-6-12)15-8-10(14(17)18)7-13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAKUPPPTKCJFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389948 |

Source

|

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Isopropoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid | |

CAS RN |

351066-81-4 |

Source

|

| Record name | 5-Oxo-1-{4-[(propan-2-yl)oxy]phenyl}pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)